Ethyl (3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate
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Overview
Description
Ethyl (3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate is a fascinating chemical compound with diverse applications in scientific research. Its unique structure enables it to be utilized in various fields, including pharmaceuticals, organic synthesis, and material science, contributing to groundbreaking discoveries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate typically involves the reaction of ethyl carbamate with a substituted phenyl isothiocyanate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, like ethanol. The mixture is heated to reflux for several hours, followed by purification through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then isolated and purified using techniques like distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl (3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halides or sulfonates in the presence of a base are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted phenyl derivatives .
Scientific Research Applications
Ethyl (3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which Ethyl (3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-fluoro-3-phenyl-1H-indole-2-carboxylate
- N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide
- N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide
Uniqueness
Ethyl (3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate stands out due to its unique dioxidoisothiazolidine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its diverse applications in research and industry .
Properties
IUPAC Name |
ethyl N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-2-18-12(15)13-10-5-3-6-11(9-10)14-7-4-8-19(14,16)17/h3,5-6,9H,2,4,7-8H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPKVJMDGQJPFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=CC=C1)N2CCCS2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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